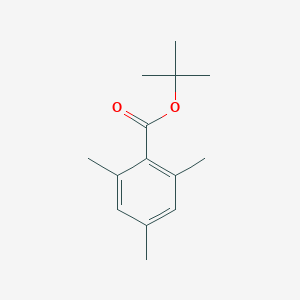
L-Leucine, N-methyl-N-(phenylmethyl)-
描述
L-Leucine, N-methyl-N-(phenylmethyl)- is a synthetic derivative of the naturally occurring amino acid L-leucine. This compound is characterized by the presence of a methyl group and a phenylmethyl group attached to the nitrogen atom of the leucine molecule. It has the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl and N-alkyl amino acids, including L-Leucine, N-methyl-N-(phenylmethyl)-, involves several methods. One common approach is the N-alkylation of amino acids. This can be achieved through the SN2 substitution of α-bromo acids, where the amino acid is first protected, then alkylated, and finally deprotected . Another method involves the use of N-tosyl amino acids, which are alkylated and then deprotected to yield the desired N-alkyl amino acid .
Industrial Production Methods
While specific industrial production methods for L-Leucine, N-methyl-N-(phenylmethyl)- are not widely documented, the general principles of peptide synthesis and modification apply. Industrial production typically involves large-scale synthesis using automated peptide synthesizers, which can efficiently produce large quantities of the compound with high purity .
化学反应分析
Types of Reactions
L-Leucine, N-methyl-N-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Common reagents used in the reactions of L-Leucine, N-methyl-N-(phenylmethyl)- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Alkylating agents: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new N-alkyl or N-aryl derivatives .
科学研究应用
L-Leucine, N-methyl-N-(phenylmethyl)- has several scientific research applications, including:
Chemistry: Used as a building block in peptide synthesis and modification.
Biology: Studied for its role in protein structure and function, as well as its interactions with other biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the context of peptide-based drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of L-Leucine, N-methyl-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. One key pathway is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. This compound can activate mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1) and subsequently inducing the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This activation regulates cell growth and metabolism .
相似化合物的比较
L-Leucine, N-methyl-N-(phenylmethyl)- can be compared with other similar compounds, such as:
N-methyl-L-leucine: Similar in structure but lacks the phenylmethyl group.
N-phenylmethyl-L-leucine: Similar in structure but lacks the methyl group.
N-methyl-N-phenylmethyl-L-alanine: Similar in structure but has an alanine backbone instead of leucine.
These comparisons highlight the unique structural features of L-Leucine, N-methyl-N-(phenylmethyl)-, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
(2S)-2-[benzyl(methyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)9-13(14(16)17)15(3)10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,17)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANSRYJGUIRIZ-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)N(C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448886 | |
| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60643-14-3 | |
| Record name | L-Leucine, N-methyl-N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)




![3-[(Phenylsulfonyl)methyl]pyridine](/img/structure/B6599339.png)




![5-[(tert-butyldimethylsilyl)oxy]pentan-2-ol](/img/structure/B6599374.png)
